Tinostamustine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is currently under investigation in clinical trials .

Synthesis Analysis

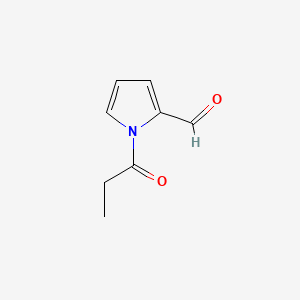

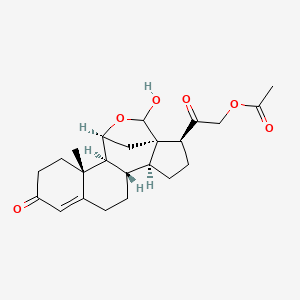

The synthesis of Tinostamustine involves the fusion of the DNA damaging effect of bendamustine with the fully functional pan-histone deacetylase (HDAC) inhibitor, vorinostat . This creates a completely new chemical entity .Chemical Reactions Analysis

Tinostamustine shows stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . It also shows a stronger radio-sensitization of single treatment and temozolomide used as control due to reduced expression and increased time of disappearance of γH2AX indicative of reduced signal and DNA repair .Wissenschaftliche Forschungsanwendungen

Treatment of Relapsed/Refractory Hodgkin Lymphoma

Tinostamustine hydrochloride, also known as EDO-S101, is an alkylating deacetylase inhibitor molecule. It’s a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It has been studied for its safety and efficacy in heavily pre-treated patients with relapsed/refractory Hodgkin Lymphoma .

Results: Data from a dose-escalation study in patients with relapsed/refractory haematological malignancies indicate that tinostamustine was well tolerated, with signals of efficacy observed . The overall response rate (ORR; complete response [CR] + partial response [PR]) and survival outcomes were evaluated from Cycle 3 until progression or toxicity .

Treatment of Pre-Treated Hodgkin Lymphoma

Tinostamustine hydrochloride has also been studied in pre-treated patients with relapsed/refractory Hodgkin Lymphoma .

Experimental Procedure: Patients with relapsed/refractory Hodgkin Lymphoma who had received at least 2 lines of prior therapy and for whom no other therapy with proven clinical benefit was available were eligible for an expansion cohort to receive the recommended Phase II dose (RP2D) of tinostamustine .

Results: Twenty patients with relapsed/refractory Hodgkin Lymphoma were recruited. Patients had a median age of 35.0 (range 25.0-74.0) years and were predominantly male (n/N=14/20, 70.0%). Most patients had an ECOG Performance Status of 0 (14/20, 70.0%) at screening and had received a median of 5 (range 3-9) lines of prior therapy .

Wirkmechanismus

Target of Action

Tinostamustine hydrochloride is a novel multi-action therapy designed to target DNA strands in cancer cells . It is an alkylating deacetylase inhibitor, which means it interacts with DNA and histone deacetylases (HDACs) to exert its effects .

Mode of Action

Tinostamustine hydrochloride works by improving drug access to DNA strands, inducing DNA damage, and counteracting its repair in cancer cells . This is achieved through the fusion of the DNA damaging effect of an alkylating agent with a fully functional pan-histone deacetylase (HDAC) inhibitor . The result is a potent cytotoxic agent that increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation .

Biochemical Pathways

It is known that the compound interferes with dna repair mechanisms and induces dna damage . This leads to cell death, particularly in cancer cells where DNA repair mechanisms are often faulty.

Pharmacokinetics

It is administered according to baseline platelet count over 60 minutes on day 1 of a 21-day cycle . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Tinostamustine hydrochloride has shown signals of efficacy in clinical trials, particularly in patients with relapsed/refractory Hodgkin Lymphoma (R/R HL) . It was well tolerated and resulted in overall response rates that were evaluated from Cycle 3 until progression or toxicity .

Action Environment

The action of tinostamustine hydrochloride can be influenced by various environmental factors, including the patient’s health status and the presence of other medications. For example, the dose of tinostamustine hydrochloride is determined based on the patient’s baseline platelet count . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

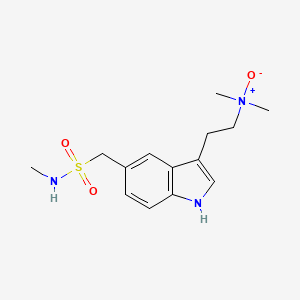

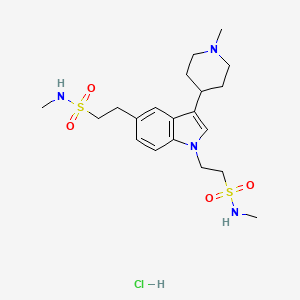

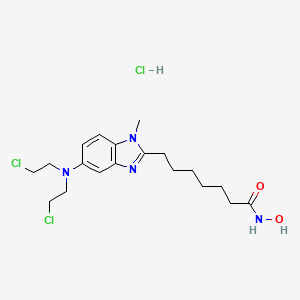

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGQFQRWFYIINU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tinostamustine hydrochloride | |

CAS RN |

1793059-58-1 |

Source

|

| Record name | Tinostamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TINOSTAMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.